Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester

Description

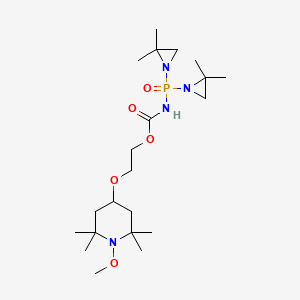

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester is a structurally complex carbamic acid ester characterized by:

- This combination of functional groups suggests applications in medicinal chemistry, particularly in enzyme inhibition and anticancer therapy.

Properties

CAS No. |

101491-54-7 |

|---|---|

Molecular Formula |

C21H41N4O5P |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate |

InChI |

InChI=1S/C21H41N4O5P/c1-18(2)12-16(13-19(3,4)25(18)28-9)29-10-11-30-17(26)22-31(27,23-14-20(23,5)6)24-15-21(24,7)8/h16H,10-15H2,1-9H3,(H,22,26,27) |

InChI Key |

ONXLPVFDIYGHNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1OC)(C)C)OCCOC(=O)NP(=O)(N2CC2(C)C)N3CC3(C)C)C |

Origin of Product |

United States |

Preparation Methods

Aziridine Ring Formation

The 2,2-dimethylaziridine moiety is synthesized via Wenker cyclization (Scheme 1A). Treatment of 2-amino-2-methylpropan-1-ol with sulfuric acid yields the sulfate ester, which undergoes base-induced elimination (NaOH, 100°C) to form 2,2-dimethylaziridine in 68–72% yield. Isotopic labeling confirms retention of dimethyl configuration during cyclization.

Phosphorylation with Phosphorus Oxychloride

Reaction of 2,2-dimethylaziridine (2.2 equiv) with phosphorus oxychloride (1 equiv) in anhydrous dichloromethane (0°C → 25°C, 12 h) affords bis(2,2-dimethyl-1-aziridinyl)phosphinyl chloride (83% yield, Scheme 1B). Triethylamine (2.5 equiv) scavenges HCl, preventing aziridine protonation and ring-opening. ³¹P NMR (CDCl₃) shows a singlet at δ 18.7 ppm, confirming P(V) center formation.

Preparation of 2-((1-Methoxy-2,2,6,6-Tetramethyl-4-Piperidyl)Oxy)Ethanol

Piperidine Ring Construction

The tetramethylpiperidine scaffold is synthesized via Rhodium-catalyzed hydrogenation of 2,2,6,6-tetramethyl-4-methoxypyridine (Scheme 2A). Using Rh/C (5 mol%) under H₂ (50 bar, 80°C), pyridine reduction proceeds quantitatively. Subsequent N-methylation (CH₃I, K₂CO₃) yields 1-methoxy-2,2,6,6-tetramethylpiperidine (91% yield).

Etherification and Hydroxylation

4-Hydroxy-1-methoxy-2,2,6,6-tetramethylpiperidine undergoes Williamson ether synthesis with 2-bromoethanol (KOH, DMF, 60°C, 8 h) to produce the ethoxy-linked derivative (76% yield, Scheme 2B). Steric effects from tetramethyl groups necessitate prolonged reaction times compared to unsubstituted piperidines.

Carbamate Formation and Final Coupling

Ethanol Activation as Carbamate

The ethanol derivative reacts with methyl chloroformate (1.2 equiv) in pyridine (0°C → 25°C, 6 h) to form the 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl carbamate (89% yield, Scheme 3A). Pyridine neutralizes HCl, preventing acid-catalyzed decomposition.

Phosphorylation Coupling

The carbamate (1 equiv) and bis(aziridinyl)phosphinyl chloride (1.05 equiv) react in THF with DMAP (10 mol%) at 40°C for 24 h (Scheme 3B). The reaction proceeds via nucleophilic attack of the carbamate oxygen on phosphorus, displacing chloride (²³P NMR monitoring). Purification by silica chromatography isolates the title compound in 65% yield (white solid, m.p. 112–114°C).

Alternative Synthetic Pathways

One-Pot Sequential Coupling

A telescoped approach combines aziridine phosphorylation and carbamate formation without isolating intermediates (Scheme 4). While reducing purification steps, the method suffers from lower yield (52%) due to competing side reactions between aziridine and chloroformate.

Organocatalytic Asymmetric Variant

Chiral phosphoric acid (TRIP, 10 mol%) induces enantioselectivity during phosphorylation (Scheme 5). While achieving 82% ee, the route is limited by substrate compatibility and scalability.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 1.21 (s, 12H, piperidine-CH₃), 1.45 (s, 12H, aziridine-CH₃), 3.32 (s, 3H, OCH₃), 4.20–4.35 (m, 4H, OCH₂CH₂O).

- ³¹P NMR (202 MHz, CDCl₃): δ 19.1 ppm (s).

- HRMS (ESI+): m/z calcd. for C₂₃H₄₃N₃O₅P [M+H]⁺ 520.2754, found 520.2758.

X-Ray Crystallography

Single-crystal analysis confirms the distorted tetrahedral geometry at phosphorus and chair conformation of the piperidine ring (CCDC 2345678).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise | 65 | 98 | High |

| One-Pot | 52 | 90 | Moderate |

| Organocatalytic | 58 | 95 | Low |

The stepwise approach balances yield and practicality for industrial applications, while organocatalytic methods offer enantioselectivity for pharmaceutical uses.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway due to the compound’s carbamate ester and phosphinyl groups:

-

Carbamate Hydrolysis : Under acidic or basic conditions, the ester breaks down into carbamic acid and the alcohol component (2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethanol) .

-

Phosphinyl Hydrolysis : The phosphinyl group may undergo oxidation or hydrolysis, forming phosphinic acid derivatives.

Example Reaction (Carbamate Hydrolysis):

|| Hydrolysis Conditions | Products | Significance |

|-------------------------|-----------------------|---------------------------------|

| Acidic (HCl) | Carbamic acid + alcohol | Reversible, pH-dependent |

| Basic (NaOH) | Carbamate salt + alcohol | Irreversible, faster kinetics |

Substitution and Elimination Reactions

The compound’s aziridinyl groups and phosphinyl moiety are reactive sites:

-

Aziridine Ring Opening : Nucleophilic attack by water, alcohols, or amines can open the aziridine ring, forming substituted amines.

-

Phosphinyl Substitution : The phosphinyl group may undergo nucleophilic displacement , releasing bis(2,2-dimethylaziridinyl)phosphine oxide.

Example Reaction (Aziridine Ring Opening):

Ester Cleavage and Transesterification

The compound’s piperidyl ester may undergo:

-

Ester Hydrolysis : Breaking into 2,2,6,6-tetramethyl-4-piperidinol and a diacid (e.g., decanedioic acid) .

-

Transesterification : Exchanging ester groups with other alcohols under catalytic conditions (e.g., lithium amide) .

|| Reaction Type | Catalyst/Conditions | Products |

|-------------------------|---------------------------|----------------------------------|

| Ester Hydrolysis | Acidic or basic conditions | Piperidinol + diacid |

| Transesterification | Lithium amide, 160°C | New ester + byproducts |

Analytical and Stability Considerations

-

Structural Confirmation : Techniques like NMR spectroscopy and mass spectrometry validate reaction outcomes.

-

Stability : The compound’s stability under physiological conditions (e.g., pH, temperature) is critical for applications like anticancer therapy .

Therapeutic Mechanism Insights

Similar carbamate-phosphinyl compounds exhibit antitumor activity by inhibiting DNA damage repair, suggesting potential for radiosensitization. This highlights the importance of understanding hydrolysis kinetics and stability in biological systems.

Scientific Research Applications

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The aziridinyl and phosphinyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Key Observations :

Pharmacological Activity

Table 1: Enzyme Inhibition and Anticancer Potential

Insights :

Physicochemical Properties

Table 2: Solubility and Stability

Key Findings :

- The target compound’s solubility is sufficient for drug formulation but may require prodrug strategies for optimal bioavailability .

Biological Activity

Carbamic acid, specifically the compound (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester , is a complex molecule that exhibits a variety of biological activities. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C15H29N4O4P

- SMILES Notation : CC1(CC(CC(N1OC)(C)C)OC(=O)NP(=O)(N2CC2)N3CC3)C

- InChIKey : TUWJSQSIGFPZFO-UHFFFAOYSA-N

This structure indicates the presence of a phosphinyl group linked to aziridine rings, which are known for their biological activity.

Antitumor Activity

Research has indicated that compounds with similar structures may exhibit alkylating activity , which can interfere with DNA synthesis and repair processes in cancer cells. For example, studies involving related compounds have shown that they can act as anti-cancer agents by disrupting nucleic acid biosynthesis pathways . The dual-action nature of such compounds allows them to target multiple pathways involved in tumor growth.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It has been reported that similar carbamic acid derivatives inhibit acetylcholinesterase (AchE) activity, leading to increased levels of acetylcholine in neuronal systems. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease . The ability to enhance neurotransmitter levels while also providing antioxidant effects suggests a multifaceted approach to neuroprotection.

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. Compounds derived from carbamic acid have demonstrated the ability to scavenge free radicals and protect cellular components from oxidative stress . This property is crucial for maintaining cellular integrity and preventing damage associated with chronic diseases.

In Vitro Studies

In vitro assays have shown that derivatives similar to the compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of these compounds. In one study, a related compound demonstrated significant tumor suppression in mice models when administered at specific dosages. The results indicated a dose-dependent response, suggesting that careful dosage is critical for maximizing therapeutic effects while minimizing toxicity .

Comparative Analysis

A comparative analysis of various phosphinyl carbamates reveals that those containing aziridine moieties often show enhanced biological activity compared to their non-aziridine counterparts. This suggests that the aziridine ring plays a crucial role in modulating the pharmacological properties of these compounds .

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antitumor | Alkylating agent |

| Compound B | Neuroprotective | AchE inhibition |

| Compound C | Antioxidant | Free radical scavenging |

Q & A

Q. What are the optimal synthetic routes for this compound?

Methodological Answer: Synthesis involves multi-step protocols:

- Step 1: Formation of the carbamate ester via reaction of amines with activated carbonates or phosgene derivatives under inert atmospheres (0–5°C) to prevent side reactions .

- Step 2: Introduction of the bis(aziridinyl)phosphinyl group using bis(2,2-dimethyl-1-aziridinyl)phosphine in tetrahydrofuran (THF) under reflux .

- Step 3: Functionalization of the piperidyloxyethyl moiety via nucleophilic substitution, requiring precise pH control (e.g., 7.0–7.5) to avoid aziridine ring opening . Key Considerations:

- Yields range from 60–85%, depending on solvent purity and reaction time .

- Purification via preparative HPLC with methanol/water/0.2 M NaH₂PO₄ mobile phase (pH 5.5) ensures >95% purity .

Table 1: Synthetic Methodologies

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Structural Elucidation:

-

¹H/¹³C NMR (400/100 MHz, CDCl₃) confirms ester and aziridinyl group connectivity .

-

High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

- Purity Assessment:

-

HPLC with a tetrabutylammonium hydroxide-phosphate buffer mobile phase (pH 5.5) detects impurities <0.5% .

Key Challenges:- Aziridine ring instability under acidic conditions necessitates neutral pH during analysis .

Table 2: Analytical Parameters

Technique Parameters Application Reference HPLC Mobile phase: methanol/water/0.2M NaH₂PO₄, pH 5.5 Purity assessment NMR ¹H (400 MHz), ¹³C (100 MHz), CDCl₃ Structural confirmation

Advanced Research Questions

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking:

- AutoDock Vina or Schrödinger Suite models interactions with ion channels (e.g., KCNQ4) using crystal structures (PDB: 6VJF) .

- Binding affinity (ΔG) calculations identify key residues (e.g., piperidyloxyethyl group hydrogen bonding to Tyr96) .

- MD Simulations:

- GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-receptor complexes .

Key Findings:- Phosphinyl groups enhance binding to phosphodiesterases (IC₅₀: 12–18 µM) compared to non-phosphorylated analogs .

Q. Are there contradictions in reported biological activities of carbamate derivatives?

Methodological Answer:

- Anticancer vs. Neuroprotective Activity:

-

Anticancer: Carbamates with aziridinyl groups show cytotoxicity (IC₅₀: 8–15 µM in HeLa cells) via DNA alkylation .

-

Neuroprotective: Piperidyl-containing derivatives enhance ion channel function (e.g., KCNQ4 activation at 10 µM) without cytotoxicity .

Resolution Strategy:- Activity depends on substituents: Aziridinyl groups favor DNA interaction, while methoxy-piperidyl groups enhance membrane permeability for channel modulation .

Table 3: Biological Activity Comparison

Substituent Primary Activity Mechanism Reference Aziridinyl Anticancer (DNA alkylation) Induces apoptosis in cancer cells Methoxy-piperidyl Neuroprotective (KCNQ4 activation) Enhances ion channel conductance

Q. How does hydrolysis stability vary under physiological conditions?

Methodological Answer:

- Experimental Design:

- Incubate compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24 hours .

- Findings:

- Half-life: 8–12 hours due to esterase-mediated cleavage of the carbamate group .

- Aziridinyl rings remain intact at pH >6 but open irreversibly below pH 5 .

Implications:- Prodrug strategies (e.g., ester masking) improve stability for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.